molecular formula C17H23N5O4S B4281024 METHYL 5-CARBAMOYL-2-(2-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 5-CARBAMOYL-2-(2-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4281024
M. Wt: 393.5 g/mol
InChI Key: WJPVHZFVPQEGRA-UHFFFAOYSA-N
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Description

Methyl 5-(aminocarbonyl)-2-({N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a pyrazole moiety, and several functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-CARBAMOYL-2-(2-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the thiophene ring and the pyrazole moiety. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Synthesis of the Pyrazole Moiety: The pyrazole ring is typically synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling Reactions: The thiophene and pyrazole units are then coupled using reagents such as coupling agents or catalysts to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminocarbonyl)-2-({N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-(aminocarbonyl)-2-({N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 5-CARBAMOYL-2-(2-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(aminocarbonyl)-2-(N-methylglycyl)amino-4-methyl-3-thiophenecarboxylate
  • Methyl 5-(aminocarbonyl)-2-(N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate

Uniqueness

Methyl 5-(aminocarbonyl)-2-({N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to similar compounds.

Properties

IUPAC Name

methyl 5-carbamoyl-2-[[2-[(1,5-dimethylpyrazol-4-yl)methyl-methylamino]acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-9-13(17(25)26-5)16(27-14(9)15(18)24)20-12(23)8-21(3)7-11-6-19-22(4)10(11)2/h6H,7-8H2,1-5H3,(H2,18,24)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPVHZFVPQEGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN(C)CC2=C(N(N=C2)C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-CARBAMOYL-2-(2-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
METHYL 5-CARBAMOYL-2-(2-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 5-CARBAMOYL-2-(2-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 5-CARBAMOYL-2-(2-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
METHYL 5-CARBAMOYL-2-(2-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
METHYL 5-CARBAMOYL-2-(2-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

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